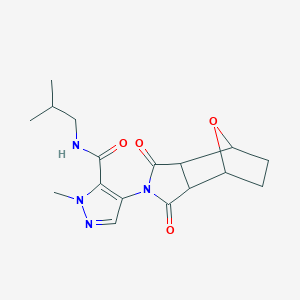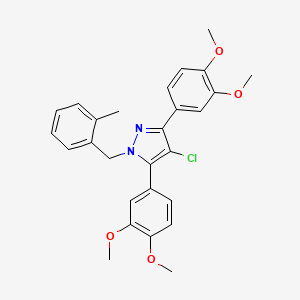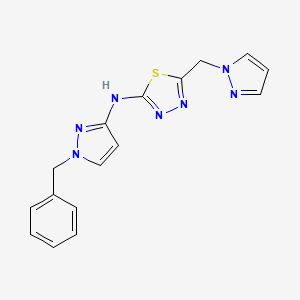![molecular formula C21H12F3N5O B10927416 5-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10927416.png)
5-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is a synthetic compound known for its unique chemical structure and properties. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of trifluoromethyl groups and phenyl rings further enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a selective estrogen receptor β (ERβ) antagonist.
Medicine: Investigated for its role in cancer research, particularly in ovarian cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as a selective antagonist of ERβ, inhibiting its activity while having minimal effect on ERα . This selective inhibition can modulate various biological pathways, including those involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Propylpyrazoletriol (PPT)
- Methylpiperidinopyrazole (MPP)
- (R,R)-Tetrahydrochrysene ((R,R)-THC)
- Diarylpropionitrile (DPN)
- Prinaberel (ERB-041)
Uniqueness
Compared to these similar compounds, 3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is unique due to its high selectivity for ERβ and its ability to significantly enhance cell growth in specific cancer cell lines . This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C21H12F3N5O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H12F3N5O/c22-21(23,24)17-11-15(13-7-3-1-4-8-13)25-18-12-16(27-29(17)18)20-26-19(28-30-20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
SBEGWAVHARJIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10927338.png)
![6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927339.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927344.png)
![4-chloro-3,5-dimethyl-1-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B10927349.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927350.png)



![4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927383.png)
![1,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927387.png)


![N-(2,3-dimethylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10927398.png)

